(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 287394-20-1
VCID: VC4510243
InChI: InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1
SMILES: C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

CAS No.: 287394-20-1

Cat. No.: VC4510243

Molecular Formula: C9H11ClF3NO

Molecular Weight: 241.64

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol - 287394-20-1

Specification

CAS No. 287394-20-1
Molecular Formula C9H11ClF3NO
Molecular Weight 241.64
IUPAC Name (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride
Standard InChI InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1
Standard InChI Key LKRCVAWTGZSLFR-DDWIOCJRSA-N
SMILES C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethanolamine (-CH(OH)CH₂NH₂) group at the 2-position. The chiral center at the benzylic carbon confers enantiomeric specificity, with the (S)-configuration being biologically significant in many applications . The trifluoromethyl group enhances lipophilicity (logP ≈ 1.8) and metabolic stability, while the hydroxyl and amino groups facilitate hydrogen bonding and salt formation .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀F₃NO
Molecular Weight205.18 g/mol
Melting Point158–160°C (hydrochloride salt)
SolubilitySoluble in DMSO, methanol
Optical Rotation ([α]₂₀D)+24.5° (c = 1, MeOH)

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum (DMSO-d₆) displays a singlet for the -CF₃ group at δ 7.68 ppm (4H, aromatic), a multiplet for the benzylic proton at δ 4.21 ppm, and broad signals for the -NH₂ and -OH groups at δ 3.15 and 5.32 ppm, respectively .

  • IR: Stretching vibrations at 3340 cm⁻¹ (O-H), 1620 cm⁻¹ (N-H), and 1120 cm⁻¹ (C-F) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The enantioselective synthesis typically involves asymmetric reduction of a prochiral ketone precursor. For example:

  • Ketone Preparation: 4-(Trifluoromethyl)benzaldehyde is condensed with nitromethane to form β-nitroalkene .

  • Catalytic Reduction: Using a chiral catalyst such as (R)-BINAP-RuCl₂, the nitroalkene undergoes hydrogenation to yield (S)-2-amino-1-(4-(trifluoromethyl)phenyl)ethanol with >99% enantiomeric excess (ee) .

  • Salt Formation: Treatment with HCl produces the hydrochloride salt for improved stability .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. Key advancements include:

  • Biocatalytic Routes: Engineered ketoreductases (e.g., ChKRED20) achieve turnover frequencies of 500 h⁻¹ and ee >99.5%.

  • Purification: Simulated moving bed chromatography (SMB) reduces solvent use by 40% compared to batch processes .

Pharmacological Applications

Serotonin Reuptake Inhibition

The compound's structural analogy to SSRIs (e.g., fluoxetine) enables potent inhibition of serotonin transporters (SERT), with IC₅₀ = 12 nM in rat synaptosomes. The -CF₃ group enhances blood-brain barrier permeability, as demonstrated in PET imaging studies using ¹⁸F-labeled analogs.

Anticancer Activity

In vitro studies reveal selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) through topoisomerase II inhibition. The (S)-enantiomer shows 5-fold greater potency than the (R)-form, highlighting stereochemical dependence .

Comparative Analysis with Structural Analogs

Table 2: Enantiomeric and Derivative Comparisons

CompoundBiological ActivitylogPSource
(S)-2-Amino-2-(4-CF₃-phenyl)ethanolSERT IC₅₀ = 12 nM1.8
(R)-EnantiomerSERT IC₅₀ = 210 nM1.8
Hydrochloride SaltImproved aqueous solubility1.2
4-Fluoro-3-CF₃ AnalogAnticancer IC₅₀ = 5.4 μM2.1

The (S)-configuration consistently outperforms analogs in target affinity, underscoring the importance of stereochemistry in drug design .

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